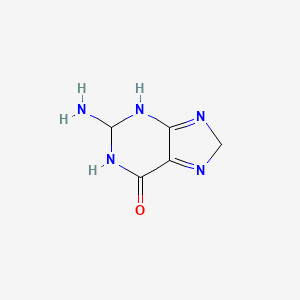

2-Amino-1,8-dihydro-6h-purin-6-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7N5O |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

2-amino-1,2,3,8-tetrahydropurin-6-one |

InChI |

InChI=1S/C5H7N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h5H,1,6H2,(H,8,9)(H,10,11) |

InChI Key |

GSINGEXIEHMJQX-UHFFFAOYSA-N |

Canonical SMILES |

C1N=C2C(=N1)NC(NC2=O)N |

Origin of Product |

United States |

Significance As a Fundamental Biomolecule in Nucleic Acid Chemistry

Guanine (B1146940) is indispensable to the structure and function of nucleic acids, the molecules responsible for storing and transmitting genetic information in all living organisms. fiveable.me Its unique chemical properties dictate the stability and fidelity of the genetic code.

As a purine (B94841), guanine possesses a characteristic double-ring structure, composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. allen.inbiologyonline.com This structure distinguishes it from the single-ring pyrimidine bases. In both DNA and RNA, guanine forms a specific and stable bond with the pyrimidine cytosine. fiveable.mestudy.com This pairing is mediated by three hydrogen bonds, a stronger interaction than the two hydrogen bonds formed between adenine (B156593) and thymine (B56734) (in DNA) or uracil (B121893) (in RNA). allen.inbiologyonline.comstudy.com This G-C (Guanine-Cytosine) triple bond significantly contributes to the thermal stability of the DNA double helix, with regions of DNA rich in G-C pairs being more resistant to denaturation than regions rich in A-T pairs. allen.infiveable.mestudy.com The 2-amino group of the guanine base provides a substantial amount of this stabilization energy. mdpi.com This precise and robust pairing is essential for the accurate replication of DNA and the transcription of genetic information into RNA, ensuring the integrity of the genetic blueprint is maintained across generations of cells. allen.infiveable.me

| Property | Value |

|---|---|

| Chemical Formula | C₅H₅N₅O sciencequery.comallen.inbiologyonline.com |

| Molar Mass | 151.13 g/mol sciencequery.comallen.in |

| Classification | Purine Nucleobase sciencequery.comallen.inbiologyonline.com |

| Complementary Base (DNA & RNA) | Cytosine (via 3 hydrogen bonds) allen.infiveable.mebiologyonline.comstudy.com |

| Solubility | Insoluble in water, but soluble in acids and alkalis sciencequery.com |

| Melting Point | 360 °C sciencequery.com |

Overview of Diverse Biological Roles Beyond Canonical Genetic Information Storage

Structural Conformations and Isomerism

The structural diversity of guanine is primarily rooted in tautomerism and its spatial arrangement when paired with other bases. These isomeric forms are crucial for the molecular recognition and function of DNA and RNA.

Guanine can exist in several tautomeric forms, which are structural isomers that readily interconvert. The most common types for guanine are keto-enol and amino-imino tautomerism. nih.gov The canonical form, found predominantly under physiological conditions, is the keto-amino tautomer (2-amino-1,9-dihydro-6H-purin-6-one). nih.govblogspot.com However, rare enol (2-amino-6-hydroxy-purine) and other tautomers can form through proton transfer. tsijournals.comrsc.org

While the keto form is significantly more stable and predominates in most cellular conditions, the existence of rare enol tautomers has profound biological implications. blogspot.com The formation of an enol tautomer alters the hydrogen bonding pattern of the base. nih.gov This change can lead to the formation of mismatched base pairs during DNA replication, such as a guanine-thymine (G-T) pair, which is a proposed mechanism for spontaneous point mutations. nih.govnih.gov Theoretical and experimental studies have identified multiple tautomers of guanine in the gas phase, often with small energy differences between them, making their interconversion feasible. tsijournals.comacs.org For instance, computational studies have quantified the relative stabilities of various guanine tautomers, showing the canonical keto form to be the most stable in the gas phase, though other forms are close in energy. cuni.czsns.it

The biological significance of this tautomerism lies in its potential to disrupt the genetic code. tsijournals.com If a rare tautomer of guanine exists at the moment of DNA replication, it can pair with thymine (B56734) instead of cytosine. nih.gov This mispairing, if not corrected by DNA repair mechanisms, can lead to a permanent mutation in the subsequent round of replication. rsc.org

| Tautomer Name/Description | Relative Energy (kcal/mol) | Reference |

|---|---|---|

| Keto (N9-H, canonical) | 0.00 | cuni.cz |

| Keto (N7-H) | ~0.00 | cuni.cz |

| Enol (N9-H, trans) | 1.1 - 1.8 | acs.org |

| Enol (N7-H, cis) | > 4.0 | acs.org |

| cisG1 (enol tautomer) | 0.720 | tsijournals.com |

This table presents a selection of calculated relative energies for different guanine tautomers, highlighting the small energy gaps that make their existence and interconversion plausible, particularly in specific environments.

Beyond the tautomerism of the individual molecule, the spatial relationship within a base pair is also critical. In the context of the guanine-cytosine (G-C) base pair, cis-trans isomerism refers to the relative orientation of the glycosidic bonds (the bonds connecting the base to the sugar) with respect to the axis of the hydrogen bonds. researchgate.net

Intermolecular Hydrogen Bonding Patterns

Hydrogen bonding is the primary force governing the specific pairing of nucleobases. nih.gov Guanine's structure provides a distinct pattern of hydrogen bond donors and acceptors that allows it to form three hydrogen bonds with cytosine in the canonical Watson-Crick pairing. labxchange.orgpeekskillcsd.org

In this G-C pair, guanine's O6 atom acts as a hydrogen bond acceptor, while the N1 proton and the amino group at C2 act as hydrogen bond donors. labxchange.org Cytosine complements this with its N3 and C2 carbonyl group acting as acceptors and its amino group at C4 acting as a donor. labxchange.org This specific three-bond pattern confers significant thermal stability to the G-C pair compared to the two-bond adenine-thymine pair. labxchange.org

Guanine can also participate in other hydrogen bonding arrangements. For example, in Hoogsteen base pairing, the N7 atom of guanine acts as a hydrogen bond acceptor, which involves a different face of the purine (B94841) ring. nih.gov Guanine can also form self-pairs, creating structures like G-quadruplexes, which are stabilized by hydrogen bonds between four guanine bases arranged in a square planar fashion. nih.govrsc.org These alternative bonding patterns are crucial for the formation of tertiary structures in DNA and RNA, such as triplexes and quadruplexes. nih.gov

Influence of Environmental Factors on Tautomeric Equilibria

The equilibrium between guanine's tautomeric forms is not static but is significantly influenced by the surrounding environment. nih.govcuni.cz Factors such as the solvent, pH, and interactions within a larger molecular structure like a DNA duplex or an enzyme's active site can shift the balance from one tautomer to another. nih.govnih.govresearchgate.net

In the gas phase, several keto and enol tautomers have comparable energies. cuni.cz However, in an aqueous solution, the canonical keto form is overwhelmingly favored. nih.govcuni.cz The polar water molecules preferentially stabilize the more polar keto tautomer over the enol forms. cuni.cz Computational studies have shown that even the presence of a few water molecules (microhydration) begins to shift the equilibrium toward the canonical form, a trend that becomes dominant in bulk water. cuni.cz

The local environment within a DNA duplex or at an enzyme's active site can also stabilize rare tautomers. nih.gov For instance, the tautomeric equilibrium of a G-T mispair has been shown to be sequence-dependent within a DNA duplex. nih.gov Furthermore, N7-methylation of guanine, a common form of DNA damage, has been shown to promote the formation of the rare enol tautomer when paired with thymine, altering the hydrogen-bonding pattern from a wobble to a Watson-Crick-like geometry. acs.org The pH of the environment is another critical factor, as protonation states of the base change with pH, which in turn influences the tautomeric preferences. nih.gov These environmental effects underscore that the biological consequences of guanine tautomerism are highly context-dependent. nih.govresearchgate.net

Biological Functions and Mechanistic Roles of Guanine

Role in Genetic Information Storage and Transfer

Guanine (B1146940) is a purine (B94841) derivative that plays a central role in encoding and transmitting genetic information. Its specific structure allows it to form a stable and specific partnership with cytosine, a pyrimidine (B1678525) base, which is a cornerstone of the structure and function of nucleic acids.

In 1953, James Watson and Francis Crick elucidated the double helix structure of DNA, which highlighted the principle of complementary base pairing. chemistrytalk.org A key feature of this model is the specific pairing between guanine (G) and cytosine (C). This G-C pair is stabilized by three hydrogen bonds, making it more stable than the adenine (B156593) (A) and thymine (B56734) (T) pair, which is held together by only two hydrogen bonds. numberanalytics.comlabxchange.org

The three hydrogen bonds form between specific groups on the two bases:

The carbonyl group at position 6 of guanine forms a hydrogen bond with the amino group at position 4 of cytosine. chemistrytalk.orgwikipedia.org

The hydrogen atom on the nitrogen at position 1 of guanine pairs with the nitrogen at position 3 of cytosine. chemistrytalk.org

The amino group at position 2 of guanine donates a hydrogen to the carbonyl group at position 2 of cytosine. chemistrytalk.orgwikipedia.org

This precise and stable pairing is fundamental to the double-stranded structure of DNA, ensuring the two strands are held together with a fixed distance between the backbones. libretexts.org The complementarity of G with C is essential for the faithful replication of DNA and the transcription of genetic information into RNA, where guanine also pairs with cytosine. numberanalytics.com

| Feature | Guanine-Cytosine (G-C) Pair | Adenine-Thymine (A-T) Pair |

| Number of Hydrogen Bonds | 3 | 2 |

| Bonding Groups (Guanine) | C6=O, N1-H, C2-NH2 | C6-NH2, N1 |

| Bonding Groups (Cytosine) | C4-NH2, N3, C2=O | N3, C4=O |

| Relative Stability | Higher | Lower |

| Contribution to DNA Stability | Higher, especially in GC-rich regions | Lower |

This table summarizes the key differences between Guanine-Cytosine and Adenine-Thymine Watson-Crick base pairs.

The accuracy of genetic information transfer relies heavily on the specificity of Watson-Crick base pairing. However, the chemical nature of the bases, including guanine, allows for rare, alternative tautomeric forms to exist. These tautomers can lead to mispairing during DNA replication. For example, a rare tautomeric form of guanine can incorrectly pair with thymine.

To counteract such potential errors, cells have evolved sophisticated proofreading and mismatch repair mechanisms. DNA polymerases, the enzymes that synthesize DNA, have a proofreading function that can detect and correct most misincorporated nucleotides. If a mismatch is missed by the polymerase, the mismatch repair system scans the newly synthesized DNA strand to identify and fix the error, thereby maintaining the high fidelity of the genetic code.

Guanine Nucleotide Signaling Pathways

Beyond its role in genetics, guanine is the core component of guanine nucleotides, such as guanosine (B1672433) triphosphate (GTP) and guanosine diphosphate (B83284) (GDP), which are central to cellular signaling.

Guanine nucleotide-binding proteins, or G proteins, are a large family of proteins that act as molecular switches in intracellular signaling pathways. wikipedia.orgnumberanalytics.com Their function is dictated by the guanine nucleotide they are bound to. wikipedia.org When bound to GTP, a G protein is in its 'on' or active state, capable of interacting with and activating downstream effector proteins. ibiology.orgnih.gov Conversely, when bound to GDP, it is in its 'off' or inactive state. ibiology.orgnih.gov

The transition between these two states is tightly regulated:

Activation: Guanine Nucleotide Exchange Factors (GEFs) promote the release of GDP and the binding of GTP, which is more abundant in the cell. ibiology.orgontosight.ainih.gov This exchange activates the G protein.

Inactivation: G protein activity is terminated by the hydrolysis of GTP to GDP. This process is often accelerated by GTPase-Activating Proteins (GAPs). ibiology.orgontosight.ai

This simple on/off mechanism allows G proteins to transmit signals from outside the cell to its interior, controlling a vast array of cellular processes including transcription, motility, contractility, and secretion. wikipedia.org

One major class of G proteins is the heterotrimeric G proteins, composed of three distinct subunits: alpha (Gα), beta (Gβ), and gamma (Gγ). wikipedia.orgnih.gov These proteins are key mediators of signals from G protein-coupled receptors (GPCRs), a vast family of transmembrane receptors that detect molecules outside the cell. wikipedia.orgwikipedia.org

The signaling cycle proceeds as follows:

Inactive State: In the absence of a signal, the Gα subunit is bound to GDP and is in a complex with the tightly associated Gβγ dimer. nih.govresearchgate.net

Activation: An external signaling molecule (ligand) binds to and activates a GPCR. The activated GPCR acts as a GEF for the G protein, causing the Gα subunit to release GDP and bind GTP. nih.govwikipedia.org

Subunit Dissociation: The binding of GTP induces a conformational change in the Gα subunit, causing it to dissociate from both the GPCR and the Gβγ dimer. wikipedia.orgnih.gov

Downstream Signaling: The now-free Gα-GTP and Gβγ subunits can independently interact with and regulate various downstream effector proteins, such as enzymes (e.g., adenylyl cyclase, phospholipase C) and ion channels. wikipedia.orgnih.gov

Termination: The Gα subunit has intrinsic GTPase activity, which hydrolyzes GTP back to GDP. nih.govnih.gov This hydrolysis, often accelerated by GAPs or the effector proteins themselves, inactivates the Gα subunit, which then re-associates with a Gβγ dimer, returning the system to its basal state. teachmephysiology.com

This cycle allows for the amplification and precise control of signals originating from a wide variety of hormones, neurotransmitters, and sensory stimuli. wikipedia.org

In addition to the large heterotrimeric G proteins, there is a superfamily of smaller, monomeric G proteins known as small GTPases. wikipedia.orgontosight.ai These proteins, which include the well-studied Ras, Rho, and Raf families, are homologous to the Gα subunit and function as molecular switches in a similar GDP/GTP-regulated manner. wikipedia.orgibiology.org They play critical roles in regulating fundamental cellular activities. nus.edu.sg

Ras Family: The Ras proteins (like HRAS, KRAS, and NRAS) are central regulators of cell growth, proliferation, differentiation, and survival. nus.edu.sgwikipedia.org They are often activated by receptor tyrosine kinases and are key components of the mitogen-activated protein kinase (MAPK) cascade. nus.edu.sgwikipedia.org For instance, activated Ras-GTP can recruit and activate Raf kinases, initiating a phosphorylation cascade that ultimately leads to changes in gene expression. wikipedia.orgnih.gov

Rho Family: The Rho family of GTPases (including RhoA, Rac1, and Cdc42) are primary regulators of the actin cytoskeleton, cell polarity, and cell migration. wikipedia.orgnih.govmdpi.com They are involved in forming cellular structures like stress fibers, lamellipodia, and filopodia, which are essential for cell movement and morphology. nus.edu.sgwikipedia.org The Rho family also influences gene expression and cell cycle progression. mdpi.comnih.gov

Raf Family: The Raf family (A-RAF, B-RAF, c-Raf) consists of serine/threonine-specific protein kinases that are key effectors downstream of Ras. wikipedia.orgnih.gov Activation of Raf kinases by Ras-GTP is a crucial step in the RAS-RAF-MEK-ERK signaling pathway, which controls a multitude of cellular processes, including cell proliferation and survival. wikipedia.orgnih.gov

| GTPase Family | Key Members | Primary Functions |

| Ras | HRAS, KRAS, NRAS, Ral, Rap | Cell growth, survival, differentiation, apoptosis, cell adhesion nus.edu.sgnih.gov |

| Rho | RhoA, Rac1, Cdc42 | Actin cytoskeleton organization, cell polarity, cell movement, cell cycle progression wikipedia.orgnih.gov |

| Raf | A-RAF, B-RAF, c-Raf | Serine/threonine kinase activity, mediators in the MAPK/ERK pathway wikipedia.orgnih.gov |

This table provides an overview of major small GTPase families and their principal cellular functions.

Roles of Guanine Nucleotides in Intracellular Signal Transduction Cascades

Guanine nucleotides, particularly guanosine triphosphate (GTP) and cyclic guanosine monophosphate (cGMP), are pivotal molecules in relaying signals within cells. They are central to the function of G-proteins, a large family of proteins that act as molecular switches in intracellular signaling. nih.gov These proteins cycle between an inactive state when bound to guanosine diphosphate (GDP) and an active state when bound to GTP. nih.gov This switching mechanism allows them to couple extracellular receptors to intracellular effector proteins. nih.gov

Key signaling pathways involving guanine nucleotides include:

Cyclic AMP (cAMP) Pathway: While cAMP is an adenosine-derived nucleotide, its production is often regulated by G-proteins. G-proteins, such as Gs and Gi, stimulate and inhibit the enzyme adenylyl cyclase, respectively. nih.gov This enzyme catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger that mediates a wide array of cellular responses, from hormone signaling to neurotransmission. longdom.org

Cyclic GMP (cGMP) Pathway: cGMP acts as a crucial second messenger, particularly in the nitric oxide (NO) signaling pathway. ontosight.ailagullo.com NO, a transient signaling molecule, diffuses across cell membranes and binds to and activates the enzyme soluble guanylate cyclase (sGC). nih.govplos.org Activated sGC then catalyzes the conversion of GTP into cGMP. lagullo.comnih.govplos.org The subsequent rise in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinases (PKG), which phosphorylate various protein targets to elicit physiological responses such as smooth muscle relaxation and vasodilation. nih.govresearchgate.net The signal is terminated by phosphodiesterases (PDEs), which degrade cGMP to GMP. nih.govplos.org

Nitric Oxide (NO) Pathway: This pathway is intrinsically linked to cGMP signaling. NO is synthesized from L-arginine by nitric oxide synthase (NOS). nih.gov Upon its generation, NO activates sGC, leading to a surge in cGMP levels. ontosight.ainih.gov This cascade is fundamental in numerous physiological processes, including the regulation of blood pressure and neurotransmission. ontosight.aiplos.org

Molecular Mechanisms of Guanine Nucleotide Regulation of Cellular Processes

The regulatory influence of guanine nucleotides extends to fundamental cellular activities, orchestrated primarily through G-protein signaling and the energetic status represented by GTP levels.

Transcription: Guanine nucleotides can influence gene expression. High-energy guanine nucleotides like GTP can act as a signal that links cellular energy status to the regulation of gene transcription. nih.gov Furthermore, G-proteins, once activated by GTP, can initiate signaling cascades that lead to the activation of transcription factors, thereby modulating the expression of specific genes. longdom.org

Motility: Cellular movement is a complex process that relies on the dynamic reorganization of the cytoskeleton. G-proteins are key regulators of this process, influencing the signaling pathways that control the assembly and disassembly of actin filaments and microtubules, which are essential for cell migration.

Secretion: The release of substances from a cell, such as hormones and neurotransmitters, is a tightly regulated process. G-proteins are involved in controlling the exocytosis of vesicles, where they help to mediate the fusion of vesicle membranes with the plasma membrane, leading to the secretion of their contents.

Formation and Functional Impact of G-Quadruplex Structures

In guanine-rich regions of DNA and RNA, four guanine bases can associate through non-canonical hydrogen bonds to form a square planar structure known as a G-tetrad. wikipedia.orgresearchgate.net The stacking of two or more of these G-tetrads creates a stable, four-stranded helical structure called a G-quadruplex (G4). wikipedia.orgnih.gov These structures are distinct from the classic double helix and play significant regulatory roles in the cell. nih.govcam.ac.uk

Structural Polymorphism of DNA and RNA G-Quadruplexes

G-quadruplexes exhibit remarkable structural diversity, a property known as polymorphism. mdpi.compraiseworthyprize.orgresearchgate.net This variability arises from several factors, including the number of strands involved (intramolecular, bimolecular, or tetramolecular) and the orientation of those strands. wikipedia.orgpraiseworthyprize.org

G-tetrads and Hoogsteen Hydrogen Bonding: The fundamental unit of a G-quadruplex is the G-tetrad, a planar arrangement of four guanine bases. praiseworthyprize.org Unlike the Watson-Crick base pairing that defines the DNA double helix, the guanines in a G-tetrad are held together by a network of Hoogsteen hydrogen bonds. researchgate.netnih.govwikipedia.org

Parallel/Antiparallel/Hybrid Topologies: The orientation of the sugar-phosphate backbones defines the topology of the G-quadruplex.

In a parallel topology, all four strands run in the same direction. wikipedia.org

In an antiparallel topology, some strands run in the opposite direction to others. wikipedia.org

A hybrid topology is a mix of parallel and antiparallel strand arrangements. This structural polymorphism allows G-quadruplexes to adopt a wide range of conformations, which is believed to be linked to their diverse biological functions. mdpi.comnih.gov

Table 1: Topologies of G-Quadruplex Structures

| Topology | Description | Strand Orientation |

|---|---|---|

| Parallel | All strands proceed in the same direction. | ↑↑↑↑ |

| Antiparallel | Strands run in opposite directions. | ↑↓↑↓ |

| Hybrid | A mixture of parallel and antiparallel strands. | ↑↑↓↓ |

Mechanisms of G-Quadruplex Stabilization by Cations

The formation and stability of G-quadruplex structures are highly dependent on the presence of cations. nih.govacs.org Monovalent cations, particularly potassium (K+) and sodium (Na+), play a crucial role. acs.orgacs.org These cations fit into the central channel of the G-quadruplex, situated between the planes of the G-tetrads. nih.govnih.gov Here, they coordinate with the O6 carbonyl oxygen atoms of the guanine bases, neutralizing the electrostatic repulsion between them. nih.govresearchgate.net This coordination is essential for stabilizing the G-tetrad stack and, consequently, the entire quadruplex structure. nih.govnih.gov Potassium ions are generally more effective at stabilizing G-quadruplexes than sodium ions. acs.org

Genomic and Transcriptomic Distribution of G-Quadruplex Motifs

Computational analyses and experimental mapping have revealed that potential G-quadruplex-forming sequences are not randomly distributed throughout the genome and transcriptome. Instead, they are enriched in key regulatory regions. cam.ac.ukpraiseworthyprize.orgbohrium.com

Genomic Distribution: In the human genome, G-quadruplex motifs are prevalent in gene promoter regions, particularly those of oncogenes like MYC, BCL2, and VEGFA. wikipedia.orgmdpi.comresearchgate.net They are also found at the ends of chromosomes in telomeric regions, where they are thought to protect chromosome ends. wikipedia.orgwikipedia.org

Transcriptomic Distribution: G-quadruplex structures also form in RNA. They are frequently found in the 5' and 3' untranslated regions (UTRs) of messenger RNAs (mRNAs), where they can influence RNA processing, localization, and translation. nih.govresearchgate.netnih.gov

G-Quadruplexes in Gene Expression Regulation

The strategic location of G-quadruplexes allows them to act as significant regulatory elements, controlling gene expression at multiple levels. nih.govcam.ac.ukresearchgate.net

Transcription: The role of G-quadruplexes in transcription is complex and context-dependent. They can act as repressors by physically blocking the progression of RNA polymerase or preventing the binding of transcription factors. nih.govacs.org Conversely, they can also enhance transcription by promoting an open chromatin state, which facilitates the re-initiation of transcription. nih.govanr.froup.com The effect—upregulation or downregulation—can depend on the location of the G4 structure relative to the transcription start site and the specific proteins that may be recruited. nih.govoup.com

Translation: RNA G-quadruplexes located in the 5' untranslated region (5'-UTR) of mRNAs generally act as repressors of translation. nih.govnih.gov These stable structures can physically impede the scanning process of the ribosome, thereby preventing it from reaching the start codon and initiating protein synthesis. nih.govnih.gov However, in some contexts, such as within Internal Ribosome Entry Sites (IRES), G-quadruplexes can be required for efficient translation. nih.gov

Alternative Splicing: Emerging evidence indicates that G-quadruplexes are involved in the regulation of alternative splicing, a process that allows a single gene to produce multiple protein variants. G4 motifs are significantly enriched near splice junctions. nih.govnih.govbiorxiv.org The formation of a stable RNA G-quadruplex near a splice site can either promote or inhibit the inclusion of an exon, often by modulating the binding of splicing factors like hnRNPF. nih.govbiorxiv.orgoup.com

G-Quadruplexes in Chromosome Maintenance (e.g., Telomeres)

Guanine-rich sequences in DNA, particularly within telomeres, have the propensity to fold into four-stranded structures called G-quadruplexes (G4s). youtube.com Telomeres are protective caps (B75204) at the ends of linear chromosomes that are crucial for maintaining genomic stability. nih.govpnas.org The formation of G4 structures within telomeres is a significant area of research, with evidence suggesting both protective and potentially disruptive functions. nih.govnih.gov

The G-rich single-stranded overhang of telomeres can form G-quadruplexes, which are thought to play a role in telomere capping, thereby protecting chromosome ends from degradation and inappropriate DNA repair mechanisms. nih.govmdpi.com There is evidence suggesting that these structures can positively influence telomere maintenance through both the enzyme telomerase and recombination-based pathways. nih.gov For instance, the folding of the nascent DNA product into a G-quadruplex during the extension process by telomerase can modulate the enzyme's catalytic kinetics and dissociation. pnas.org However, the formation of G-quadruplexes can also present a challenge to cellular machinery, potentially impeding DNA replication and becoming a source of genomic instability. nih.govnih.gov

The stability of G-quadruplexes is influenced by factors such as the number of G-quartets and the presence of cations like potassium. elifesciences.orgelifesciences.org The resolution of these structures is critical for maintaining genome integrity, and specialized helicases, such as those from the Pif1 family, are known to unfold G4 structures to prevent genome instability. nih.govmdpi.com Loss-of-function mutations in helicases that resolve G-quadruplexes are linked to various cancers and genetic disorders, highlighting the direct connection between pG4 sequences and genome instability. oup.com

The potential locations and functions of G-quadruplexes at telomeres are diverse. They may form in the single-stranded overhang, where they can regulate telomerase, or in the double-stranded region during replication or transcription, which could trigger instability or recombination-mediated telomere maintenance. nih.gov

| Finding | Organism/System | Implication for Chromosome Maintenance | Reference |

| G-quadruplexes may play a protective capping role at telomeres. | Yeast, Human | Protects chromosome ends from degradation and illicit processing. | nih.govnih.gov |

| G4 formation can impede DNA replication. | General | Potential source of genome instability if not properly resolved. | nih.govnih.gov |

| G4 folding of nascent DNA modulates telomerase activity. | Human | Regulates the process of telomere elongation. | pnas.org |

| Helicases like WRN, BLM, and Pif1 resolve G4 structures. | Human, Yeast | Prevents genome instability by unwinding G4s. | nih.govoup.com |

| G4 structures can induce DNA damage and recombination events. | General | Can lead to chromosomal rearrangements if not properly managed. | mdpi.com |

G-Quadruplexes in Bacterial Pathogenicity and Genomic Stability

G-quadruplex forming sequences are not limited to eukaryotes and have been identified in the genomes of various bacteria, where they play significant regulatory roles. nih.gov These structures are implicated in bacterial pathogenicity and the maintenance of genomic stability. elifesciences.orgnih.gov In silico analyses have revealed that potential G4-forming sequences are prevalent in bacterial genomes, often located in regulatory regions such as promoters. nih.govasm.org

A comprehensive analysis of 89 pathogenic bacterial strains demonstrated that G-quadruplex structures are unevenly and non-randomly distributed within pathogenicity islands (PAIs). elifesciences.orgnih.gov PAIs are distinct DNA regions in pathogenic bacteria that carry genes associated with virulence. elifesciences.orgnih.gov The conservation of G4 structures within the same pathogenic strains suggests they have a crucial and conserved function in regulating pathogenic traits. elifesciences.orgelifesciences.orgnih.gov The formation of G4s in these regions, which often have a different GC content, might modulate the expression of virulence-associated genes by affecting the binding of transcription factors or RNA polymerase. elifesciences.orgelifesciences.org

In specific pathogens, G4s are found in the promoter regions of essential genes, suggesting a role in regulating key cellular processes. asm.org For example, in Streptococcus pneumoniae, highly conserved G4-forming sequences are present in essential virulence genes involved in recombination repair (recA), drug efflux (pmrA), and host-pathogen interactions (hsdS). asm.org Similarly, in Mycobacterium tuberculosis, the distribution of G4 motifs suggests they could be targeted by G4-ligands to develop new antitubercular therapies. nih.govasm.org

From the perspective of genomic stability, G-quadruplexes in bacteria can act as a double-edged sword. nih.gov They can be beneficial by participating in the regulation of gene expression, transcription, and recombination. nih.gov However, their stable nature can also be problematic, potentially acting as impediments to genome replication, transcription, and translation, which can lead to instability. nih.gov The cell employs specific proteins and helicases to bind and unwind G4s, managing their formation and resolution to maintain genomic integrity. nih.gov Studies in yeast have shown that the most thermodynamically stable G4 motifs can cause genetic instability, and genomes across many species show a depletion of these highly stable motifs, suggesting a negative selection to preserve genome stability while retaining the positive biological roles of less stable G4s. acs.org

| Feature | Role in Bacterial Pathogenicity | Role in Bacterial Genomic Stability | Reference |

| Location | Non-randomly distributed within Pathogenicity Islands (PAIs). elifesciences.orgnih.gov | Found in promoter regions and other regulatory areas. nih.govasm.org | elifesciences.orgnih.govnih.govasm.org |

| Function | Regulate the expression of virulence-associated genes. elifesciences.orgelifesciences.org | Can activate or inhibit replication, transcription, and recombination. nih.gov | elifesciences.orgelifesciences.orgnih.gov |

| Effect | Conserved G4s in pathogens suggest a crucial role in virulence. elifesciences.orgnih.gov | Can be a source of instability by impeding replication, but also aid cellular processes. nih.govacs.org | elifesciences.orgnih.govnih.govacs.org |

| Example | Found in essential virulence genes of S. pneumoniae and M. tuberculosis. asm.org | Depletion of the most stable G4 motifs in many genomes to avoid instability. acs.org | asm.orgacs.org |

Molecular Interactions Involving Guanine

Guanine (B1146940) Interactions with Proteins

The specific recognition of guanine by proteins is a cornerstone of many cellular activities, including DNA replication, transcription, and repair. numberanalytics.comnih.gov This recognition is achieved through a combination of hydrogen bonding, electrostatic interactions, and shape complementarity, allowing proteins to distinguish guanine from other nucleobases with high fidelity.

Specificity of Guanine Recognition by Nucleic Acid-Binding Proteins

The specificity of guanine recognition by proteins is paramount for the faithful execution of genetic processes. nih.gov Proteins have evolved sophisticated mechanisms to discriminate guanine from other bases like adenine (B156593), cytosine, and thymine (B56734) (or uracil (B121893) in RNA). wikipedia.orgoup.com This discrimination is largely achieved through a pattern of hydrogen bond donors and acceptors presented by the guanine molecule. wikipedia.orgyoutube.com The C-6 carbonyl group of guanine acts as a hydrogen bond acceptor, while the N-1 and the amino group at C-2 serve as hydrogen bond donors. wikipedia.org

A notable example of specific guanine recognition involves the interaction with carboxylate ions, such as those found in the side chains of aspartic and glutamic acid residues in proteins. nih.gov Studies have shown that carboxylate ions specifically interact with guanine derivatives, leading to a significant downfield shift in the nuclear magnetic resonance (NMR) signal of the guanine's amino group. nih.gov This interaction is highly specific, with an association constant significantly higher than that of the guanine-cytosine base pair under similar conditions, and it involves hydrogen bonding with the N(1)H and the amino group at position 2 of guanine. nih.gov This strong and specific interaction can even induce the dissociation of guanine-cytosine base pairs, highlighting its potential importance in protein-nucleic acid recognition. nih.gov

Furthermore, the environment surrounding the binding site influences specificity. While adenine and guanine are both purines, the distribution of protein folds that bind them differs, with adenine-binding proteins showing greater structural diversity. oup.com The hydrogen bonding patterns also differ; hydrogen bonds to guanine are almost equally likely to involve a protein residue as they are to involve a water molecule, whereas half of the hydrogen bonds to adenine come from water molecules, indicating that adenine is more exposed in its complexes. oup.com

G-Quadruplex-Protein Binding Mechanisms and Recognition Motifs

Guanine-rich sequences in nucleic acids can fold into four-stranded structures known as G-quadruplexes (G4s). nih.govnih.gov These structures are formed by the stacking of G-tetrads, which are square planar arrangements of four guanine bases stabilized by Hoogsteen hydrogen bonds. nih.gov The formation and stability of G4s are dependent on the presence of monovalent cations. nih.govnih.gov G4 structures are implicated in various cellular processes, including telomere maintenance, transcription, and translation, and are recognized by a specific set of proteins. nih.govnih.gov

Proteins that bind to G-quadruplexes often utilize specific recognition motifs. One of the most well-characterized motifs is the Arginine-Glycine-Glycine (RGG) or Glycine-Arginine-rich (GAR) domain. mdpi.comacs.org This domain, rich in arginine and glycine (B1666218) residues, is found in many G4-binding proteins. mdpi.comacs.org While it was initially thought that the arginine residues might stack on the terminal G-tetrads, evidence suggests that the interaction is more complex. nih.gov Small molecules that bind to the G-tetrad face can disrupt the interaction of some RGG-containing proteins, but the RGG motifs themselves can also recognize the loops of the G4 structure. nih.gov

Another important recognition element is the RNA Recognition Motif (RRM), a domain found in many RNA-binding proteins that has also been shown to bind to G4 structures. biorxiv.org Some proteins, like nucleolin, possess both RGG and RRM domains, which work in concert to stabilize G-quadruplexes. acs.org The DHX36 helicase is unique in that it has been shown to directly interact with the open guanine-tetrad face of RNA G4s, which explains its preference for these structures. nih.gov

Role of Specific Amino Acid Residues in Guanine Interaction Interfaces

The specific recognition of guanine by proteins is mediated by the chemical properties of individual amino acid residues at the protein-DNA/RNA interface.

Key Amino Acid Residues and Their Interactions with Guanine:

| Amino Acid Residue | Type of Interaction with Guanine | Significance in Recognition |

| Arginine | Bidentate hydrogen bonds with O6 and N7 atoms in the major groove. nih.gov Cation-π interactions with the guanine ring. acs.org | Provides high specificity for guanine over adenine. nih.gov The arrangement of arginines in RGG motifs is crucial for G4 binding. acs.org |

| Lysine (B10760008) | Hydrogen bonds with guanine. nih.gov | Contributes to the stabilization of the protein-guanine complex. nih.gov |

| Aspartic Acid/Glutamic Acid | Hydrogen bonds with the amino group of guanine. nih.govpnas.org | Carboxylate groups show a strong and specific interaction with guanine, potentially disrupting G-C pairs. nih.gov These residues act as negative selectors, preventing off-target binding. pnas.org |

| Aromatic Residues (Phenylalanine, Tyrosine, Tryptophan) | π-π stacking interactions with the guanine base. nih.govresearchgate.net | Crucial for G4 recognition and can influence the specificity for DNA versus RNA G4s. nih.gov |

| Serine/Threonine | Hydrogen bonds with guanine. nih.gov | Contribute to the network of interactions that stabilize guanine binding. |

| Glycine | Provides flexibility to the protein backbone. mdpi.com | Common in RGG motifs, allowing the arginine residues to be positioned optimally for G4 interaction. mdpi.com |

Arginine plays a particularly important role in guanine recognition. It can form bidentate hydrogen bonds with the O6 and N7 atoms of guanine in the major groove of DNA, providing a high degree of specificity. nih.gov In the context of G-quadruplexes, the precise positioning of arginine and phenylalanine residues within an RGG motif can lead to additional hydrogen bonding and π-stacking interactions with the nucleobases, strengthening the binding. acs.org

Acidic residues like aspartate and glutamate, despite their negative charge, are also crucial for guanine recognition. pnas.org They show a strong preference for interacting with cytosine, but also play a role in recognizing guanine through hydrogen bonding with its amino group. nih.govpnas.org These residues can act as "negative selectors," preventing the protein from binding to non-target sites and thereby increasing the efficiency of target location. pnas.org

Aromatic amino acids such as phenylalanine, tyrosine, and tryptophan contribute to binding through π-π stacking interactions with the guanine base. nih.govresearchgate.net In some G4-binding proteins, mutations of these aromatic residues to alanine (B10760859) completely abolish affinity for G4 structures, demonstrating their critical role in recognition. nih.gov

Guanine Interactions with DNA and RNA

Within the structure of nucleic acids, guanine's interactions extend beyond simple base pairing, playing a critical role in the stability and formation of complex three-dimensional structures.

Base Stacking and Pi-Pi Interactions

In both DNA and RNA, the stability of the helical structure is not solely dependent on the hydrogen bonds between base pairs but is also significantly influenced by base stacking, a form of π-π interaction. chemeurope.comoup.com The aromatic rings of the bases, including guanine, are arranged parallel to each other, allowing for the overlap of their p-orbitals. chemeurope.com This overlap creates a stabilizing non-covalent interaction. chemeurope.com

Role in Higher-Order Nucleic Acid Structures Beyond Watson-Crick

While guanine's role in forming the canonical Watson-Crick base pair with cytosine is fundamental to the DNA double helix, it is also a key player in the formation of non-canonical, higher-order nucleic acid structures. allen.innumberanalytics.com The most prominent example is the G-quadruplex, as discussed previously. These four-stranded structures are found in guanine-rich regions of the genome, such as telomeres and gene promoters, where they play regulatory roles. nih.govuv.es

Beyond the intramolecular G-quadruplex, guanine can also participate in the formation of intermolecular G-quadruplexes, where the G-tetrads are formed from two or more separate nucleic acid strands. nih.gov These structures can be involved in processes like DNA recombination. nih.gov

In essence, the chemical versatility of guanine allows it to participate in a wide range of interactions, from the specific recognition by proteins to the formation of diverse and complex nucleic acid architectures that are essential for life.

Interaction with Small Molecules and Ligands (Focus on mechanistic insights)

The interaction of 2-Amino-1,8-dihydro-6h-purin-6-one, commonly known as guanine, with small molecules and ligands is a cornerstone of chemical biology and drug discovery. The unique structural and electronic features of the guanine base—specifically its hydrogen bond donor and acceptor sites (N1-H, N2-H, and O6, N7) and its electron-rich purine (B94841) core—allow for a diverse range of specific, high-affinity interactions. nih.gov These interactions are fundamental to targeting complex nucleic acid structures like G-quadruplexes and riboswitches, as well as enzymes that process guanine. nih.govresearchgate.net Mechanistic understanding of these binding events is primarily elucidated through a combination of biophysical techniques, such as Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography, complemented by computational simulations. nih.govnih.govnih.gov

Recognition in G-Quadruplexes and Mismatched DNA

Guanine-rich sequences in nucleic acids can fold into four-stranded structures known as G-quadruplexes, which are implicated in the regulation of critical cellular processes, including transcription. researchgate.netosaka-u.ac.jp These structures present a unique target for small molecules. The primary binding mode for many G-quadruplex ligands involves π-π stacking interactions with the flat, electron-rich G-tetrads—the planar arrangement of four guanine bases that form the core of the quadruplex. researchgate.net

A well-studied example is the cationic porphyrin, TMPyP4. This molecule has been shown to bind to and stabilize the G-quadruplex formed in the promoter region of the MYC oncogene. nih.govnih.gov This stabilization inhibits the activity of proteins that would normally unfold the G-quadruplex, leading to the downregulation of MYC expression. nih.govnih.gov While initial models suggested intercalation between G-tetrads, molecular dynamics simulations and NMR data favor a model where the ligand binds externally, stacking on the ends of the quadruplex. nih.govresearchgate.net

Beyond G-quadruplexes, small molecules have been designed to selectively recognize guanine in other contexts, such as mismatched base pairs in DNA. Guanine-guanine (G-G) mismatches can arise from DNA damage or replication errors. Dimeric 2-amino-1,8-naphthyridine has been shown to selectively bind to G-G mismatches with high affinity. nih.gov Spectroscopic and thermodynamic analyses reveal that the binding is enthalpy-controlled and involves the intercalation of both naphthyridine rings into the DNA, where they form specific hydrogen bonds with the two guanine bases of the mismatch. nih.govresearchgate.net This recognition is highly sensitive to the structure of the linker connecting the two naphthyridine units, highlighting the precise structural complementarity required for binding. nih.gov

Targeting RNA Structures and Enzymes

Guanine residues in RNA also serve as specific targets for small molecules. For instance, a class of coumarin (B35378) derivatives has been identified that exhibits selective binding to single guanine bulges in RNA. nih.govnih.gov All-atom Gaussian accelerated Molecular Dynamics (GaMD) simulations, corroborated by NMR and structure-activity relationship (SAR) studies, have revealed a rare minor groove binding mechanism. nih.govresearchgate.netrcsb.org The key interaction occurs between the coumarin moiety of the ligand and the bulged guanine base. nih.govrcsb.org The planarity of the ligand is a critical factor for high-affinity binding; the addition of a single methyl group that disrupts this planarity can lead to a more than 100-fold reduction in binding affinity. nih.govresearchgate.net

Enzymes that metabolize guanine, such as guanine deaminase (GDA), are also important targets. GDA catalyzes the hydrolytic deamination of guanine to xanthine (B1682287). nih.govnih.gov Inhibitors of this enzyme have therapeutic potential. Kinetic analyses have identified several small molecules that act as competitive inhibitors of GDA. For example, azepinomycin (B1194030) was found to be a competitive inhibitor of guanase with a Kᵢ value of 2.5 µM. nih.gov Through virtual screening coupled with in vitro kinetic studies, other compounds have been identified that show even higher binding affinity to human GDA than its natural substrate, guanine. nih.gov

The mechanistic insights gained from these studies, particularly the quantitative understanding of binding affinities and thermodynamics, provide a rational basis for the design of new therapeutic agents and molecular probes targeting guanine-mediated biological processes.

Research Findings: Binding and Inhibition Data

The following tables summarize key quantitative data from research on the interaction of small molecules with guanine-containing targets. The dissociation constant (Kd) represents the concentration of ligand at which half of the target molecules are occupied at equilibrium; a lower Kd value indicates higher binding affinity. malvernpanalytical.com The inhibition constant (Kᵢ) is a measure of an inhibitor's potency, representing the concentration required to produce 50% inhibition of an enzyme. ucl.ac.uk Thermodynamic parameters obtained via Isothermal Titration Calorimetry (ITC) provide insight into the forces driving the binding interaction. nih.govnih.gov

Table 1: Ligand Binding Affinities (Kd)

This table presents the dissociation constants for various ligands binding to guanine-related structures.

| Ligand | Target | Method | Kd | Source(s) |

| Dimeric 2-amino-1,8-naphthyridine | G-G Mismatched DNA | ITC | 53 nM | nih.govresearchgate.net |

| Coumarin Derivative (C30) | RNA Single G Bulge (RNA5) | Fluorescence Polarization | 0.27 ± 0.01 µM | nih.govnih.gov |

| Coumarin Derivative (C34) | RNA Single G Bulge (RNA1) | Fluorescence Polarization | 0.10 ± 0.01 µM | nih.gov |

| Coumarin Derivative (SMSM64) | RNA Single G Bulge (RNA5) | Fluorescence Polarization | > 50 µM | nih.govnih.gov |

Table 2: Enzyme Inhibition Constants (Kᵢ)

This table shows the inhibition constants for compounds targeting guanine deaminase (GDA).

| Inhibitor | Enzyme | Inhibition Type | Kᵢ | Source(s) |

| Azepinomycin | Guanase (GDA) | Competitive | 2.5 ± 0.6 µM | nih.gov |

| 8-Aminoguanine | Human GDA | Competitive | 1.83 ± 0.12 µM | nih.gov |

| 2,6-Diamino-8-mercaptopurine | Human GDA | Competitive | 2.11 ± 0.15 µM | nih.gov |

| 6-Thioguanine (B1684491) | Human GDA | Competitive | 2.65 ± 0.17 µM | nih.gov |

Table 3: Thermodynamic Parameters of Binding via ITC

This table details the thermodynamic parameters for a series of 2-amino-1,8-naphthyridine derivatives binding to a cytosine opposite an abasic (AP) site, a system analogous to specific base recognition. The data illustrates how structural modifications influence the enthalpic (ΔH) and entropic (TΔS) contributions to the free energy of binding (ΔG). oup.com

| Ligand | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Source(s) |

| 2-amino-1,8-naphthyridine (AND) | -8.8 | -13.1 | -4.3 | oup.com |

| 2-amino-7-methyl-1,8-naphthyridine (AMND) | -9.9 | -13.2 | -3.3 | oup.com |

| 2-amino-5,7-dimethyl-1,8-naphthyridine (ADMND) | -10.3 | -12.9 | -2.6 | oup.com |

| 2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND) | -11.1 | -12.8 | -1.7 | oup.com |

Synthetic Chemistry and Design of Guanine Derivatives and Analogs

Strategies for Chemical Modification and Derivatization of the Guanine (B1146940) Scaffold

The guanine molecule offers several reactive sites for chemical modification, including the exocyclic amino group (N2), the lactam system (O6/N1), the imidazole (B134444) nitrogens (N7 and N9), and the C8 position. Strategic derivatization at these sites allows for the fine-tuning of the molecule's electronic, steric, and hydrogen-bonding properties, which in turn dictates its biological interactions.

Substitution at the O6-position of the guanine ring is a critical modification, as this site is involved in Watson-Crick base pairing with cytosine. wikipedia.org Altering this position can disrupt DNA structure and function, a principle exploited in the design of anticancer drugs.

A common and effective strategy for synthesizing O6-substituted guanine derivatives involves the use of a 2-amino-6-halopurine intermediate, typically 2-amino-6-chloropurine (B14584). calstate.eduresearchgate.net This intermediate can be prepared from guanine itself through a chlorination process, for instance, by using phosphoryl chloride (POCl₃) with a phase transfer catalyst like PEG-2000 to improve yields. calstate.edu The resulting 2-amino-6-chloropurine is then subjected to nucleophilic substitution at the C6 position. Alkoxylation with various sodium alkoxides in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) displaces the chloro group to yield the desired O6-alkylguanine derivatives. calstate.edu

Another versatile method involves activating the O6-position for nucleophilic attack. Guanosine (B1672433) or 2'-deoxyguanosine, with appropriate protection of the sugar hydroxyls (e.g., with tert-butyldimethylsilyl groups), can be converted to an O6-(benzotriazol-1-yl) derivative. nih.gov This transformation is achieved using reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). The resulting O6-(benzotriazol-1-yl) intermediate is stable and can be readily isolated. Subsequently, it can be treated with a wide range of nucleophiles, such as amines or thiols, to introduce diverse substituents at the C6 position in good yields. nih.gov

Post-synthetic modification of oligonucleotides is another advanced strategy. This is more challenging due to the lower electrophilicity at the C6 position of 2-aminopurines compared to other purines. mdpi.com However, methods have been developed using oligodeoxyribonucleotides (ODNs) containing a 2-amino-6-modified purine (B94841), such as S⁶-(2,4-dinitrophenyl)thioguanine, which can be displaced by alcohols to form O6-alkylguanine-containing DNA. mdpi.com This allows for the site-specific incorporation of O6-alkylated bases into DNA strands, which are invaluable tools for studying DNA repair mechanisms, like those involving O6-methylguanine-DNA methyltransferase (MGMT). mdpi.com

| Starting Material | Reagent(s) | Intermediate | Product Type | Ref |

| Guanine | 1. Acetic anhydride (B1165640) 2. POCl₃/PEG-2000 | 2,9-Diacetylguanine -> 2-Amino-6-chloropurine | O6-Alkylguanines | calstate.edu |

| Protected Guanosine | BOP/DBU | O6-(Benzotriazol-1-yl) guanosine | C6-substituted 2-aminopurine (B61359) nucleosides | nih.gov |

| ODN with S⁶-thio-G | Alcohol/DBU | N/A | ODN with O6-Alkylguanine | mdpi.com |

Derivatives of guanine featuring a thiol group at the C8 position have shown significant therapeutic and biological potential. nih.gov However, the direct S-alkylation of 8-thioguanine derivatives can suffer from low yields and poor regioselectivity. nih.gov

To overcome these challenges, a more efficient synthetic route has been developed that involves the protection of the exocyclic N2-amino group. nih.govnih.gov Specifically, the introduction of a (dimethylamino)methylene protecting group at the N2 position has been shown to significantly improve the efficiency of subsequent S-alkylation. nih.gov The synthesis starts with a material like 8-thio-9-(2-hydroxyethoxymethyl)guanine. This starting material is reacted with N,N-dimethylformamide dibutyl acetal (B89532) to form the N2-(dimethylamino)methylene derivative. nih.gov This protection prevents side reactions and directs the alkylation to the desired sulfur atom. The protected intermediate can then be efficiently S-alkylated with various alkylating agents, leading to a diverse range of 8-thiosubstituted guanine derivatives. nih.gov This method provides a more controlled and higher-yielding pathway to these important compounds.

| Key Strategy | Starting Material Example | Protecting Group Reagent | Benefit | Ref |

| N2-Amidine Protection | 8-thio-9-(2-hydroxyethoxymethyl)guanine | DMF-dibutyl acetal | Improved regioselectivity and yield of S-alkylation | nih.govnih.gov |

Modification at the nitrogen atoms of the purine ring system, particularly at the N9 and N7 positions, is a major focus in the development of nucleoside analogs. A significant challenge in guanine chemistry is controlling the site of glycosylation or alkylation, as reactions can occur at both the N9 and N7 positions, leading to mixtures of regioisomers that are often difficult to separate. researchgate.net

To achieve high regioselectivity for the desired N9-substituted products, multi-step strategies involving protected guanine derivatives are employed. One successful approach uses 2-N-acetyl-6-O-diphenylcarbamoylguanine as a key intermediate. researchgate.netnih.gov This intermediate is prepared from 2-N,9-diacetylguanine. The bulky diphenylcarbamoyl group at the O6 position and the acetyl group at the N2 position sterically hinder the N7 position. After silylation, the intermediate couples with glycosyl donors (like glycosyl acetates) or α-haloethers, predominantly at the N9 position, yielding the N9-substituted guanine analogs with high regioselectivity and in good yields. researchgate.netnih.gov

The synthesis of N-substituted analogs also includes the creation of guanine isosteres, where the core purine structure is altered. For example, novel 4-aza-9-deaza-guanine isosteres with an imidazo[2,1-f] mdpi.comnih.govnih.govtriazin-4(3H)-one scaffold have been synthesized. nih.gov These complex structures are built using multi-component reactions, such as the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), to generate a library of diverse N-substituted analogs. nih.gov

Stereochemical Considerations in Guanine Analog Synthesis

The biological activity of nucleoside analogs is often critically dependent on their stereochemistry, including the configuration of the sugar moiety and the conformation around the glycosidic bond. calstate.edu Therefore, controlling stereochemistry during synthesis is paramount.

In the synthesis of nucleosides, achieving stereoselective glycosylation—the formation of the C-N bond between the sugar and the nucleobase—is a key challenge. The outcome (α or β anomer) can be influenced by the protecting groups on the sugar, the reaction conditions, and the nature of the nucleobase itself. researchgate.net For instance, the use of participating protecting groups (e.g., an acetyl group at C2 of the sugar) can promote the formation of 1,2-trans glycosides through the formation of a cyclic acyl-oxonium ion intermediate. Long-range participation from protecting groups at other positions can also influence facial selectivity. researchgate.net

The synthesis of conformationally locked nucleoside analogs is a powerful strategy to probe the specific three-dimensional structures required for biological activity. By incorporating the ribose or a ribose mimic into a bicyclic system, its conformational flexibility (puckering) can be restricted to either a North (N) or South (S) conformation. mdpi.com For example, methanocarba guanine nucleotides have been synthesized as either (N)- or (S)-GTP analogs. mdpi.com The synthesis of these enantiomerically pure carbocyclic analogs often requires resolution techniques or asymmetric synthesis to obtain the desired stereoisomer. nih.gov

Furthermore, the stereoselectivity of reactions can be highly specific to the reactants and mechanism. In the synthesis of the antiviral agent synguanol, a methylenecyclopropane (B1220202) analog, the reaction of a protected guanine derivative with a cyclopropane-containing alkylating agent proceeds with high Z-stereoselectivity. nih.gov This outcome is attributed to an E1cB elimination mechanism that proceeds through a "cyclic" cyclopropene (B1174273) intermediate, which then rearranges to favor the Z-isomer. nih.gov This demonstrates how understanding reaction mechanisms is crucial for controlling the stereochemical outcome.

| Synthetic Challenge | Strategy/Consideration | Example | Outcome | Ref |

| N7 vs. N9 Regioselectivity | Bulky protecting groups (O6-diphenylcarbamoyl) | Glycosylation of 2-N-acetyl-6-O-diphenylcarbamoylguanine | High yield of N9 isomer | researchgate.netnih.gov |

| Anomeric Control (α vs. β) | Participating protecting groups on sugar | C2-acyl group on glycosyl donor | Formation of 1,2-trans glycosides | researchgate.net |

| Sugar Pucker Conformation | Synthesis of conformationally locked analogs | (N)- and (S)-methanocarba GTP | Probing enzyme conformational requirements | mdpi.com |

| Geometric Isomerism (E vs. Z) | Mechanism-driven stereoselectivity (E1cB) | Synthesis of synguanol | High Z-selectivity | nih.gov |

Mechanistic Insights from Structure-Activity Relationship Studies of Guanine Analogs

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a guanine analog correlates with its biological activity, providing mechanistic insights and guiding the design of more potent and selective molecules. Nucleobase and nucleoside analogs exert their effects through multifaceted mechanisms, often acting as prodrugs that require intracellular activation, typically through phosphorylation. nih.govyoutube.com

The active metabolites can then interact with various cellular targets. A primary mechanism is the inhibition of viral or cellular enzymes, such as DNA polymerases or kinases. nih.govlibretexts.org For example, the triphosphate forms of acyclic guanosine analogs like acyclovir (B1169) and ganciclovir (B1264) act as competitive inhibitors of viral DNA polymerases with respect to the natural substrate, dGTP. nih.govnih.gov Their incorporation into a growing DNA chain leads to chain termination because they lack the 3'-hydroxyl group necessary for the addition of the next nucleotide. libretexts.org

SAR studies reveal how specific substitutions influence these interactions. For instance, analysis of O6-substituted guanine derivatives showed that both O6-methylguanine and the bulkier O6-benzylguanine are mutagenic. researchgate.net However, they induce different mutation patterns: O6-methylguanine almost exclusively causes G-to-A transitions, whereas the benzyl (B1604629) analog also produces G-to-C and G-to-T transversions. This suggests that the size of the alkyl group at the O6 position alters the mechanism of mutagenesis, likely by affecting how the modified base is processed by DNA polymerases during replication. researchgate.net

The conformation of the analog is also a key determinant of activity. The biological activity of many nucleoside analogs resides in specific stereoisomers. For example, in methylenecyclopropane analogs of guanine, the antiviral activity is primarily associated with the Z-isomers. nih.gov Similarly, the ability of an analog to adopt a specific sugar pucker (e.g., North or South conformation) can determine its ability to bind to and be processed by target enzymes. mdpi.com These findings underscore the importance of the three-dimensional shape of the analog for its biological function. nih.gov

By systematically modifying the guanine scaffold and evaluating the biological consequences, SAR studies provide a detailed picture of the molecular interactions underlying the activity of these analogs, paving the way for the rational design of new therapeutic agents. youtube.comnih.gov

Advanced Analytical and Spectroscopic Methodologies for Guanine Research

Spectroscopic Characterization of Guanine (B1146940) and its Tautomers

Spectroscopic techniques are indispensable for investigating the structural nuances of guanine and its various tautomeric forms. Nuclear Magnetic Resonance (NMR) and Infrared Multiple Photon Dissociation (IRMPD) spectroscopy are two powerful methods that provide detailed insights at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for studying the tautomerism of guanine. nih.govmdpi.com Tautomers are structural isomers that readily interconvert, and in the case of guanine, this involves the migration of a proton. The canonical keto tautomer is the most stable and prevalent form, a key factor for the fidelity of genetic information. mdpi.com However, the existence of rare tautomers has been proposed to play a role in processes catalyzed by nucleic acid enzymes. nih.gov

Variable-temperature NMR experiments, combined with theoretical density functional theory (DFT) calculations, have been instrumental in understanding the factors that contribute to the remarkable stability of the canonical guanine tautomer. mdpi.comresearchgate.net These studies have shown that rare tautomers can be stabilized in solution through intermolecular hydrogen-bonding interactions, which in turn give rise to characteristic signals in proton NMR spectra, confirming their presence. nih.govmdpi.com Furthermore, NMR is used to study nuclear quantum effects, such as proton tunneling, in guanine-cytosine base pair analogues by analyzing deuterium (B1214612) isotope-induced changes in nitrogen NMR chemical shifts. rsc.org The imino protons of guanines involved in G-tetrad formation in G-quadruplexes produce distinctive chemical shifts around 10.5–12 ppm in ¹H-NMR spectra, providing a clear indicator of G-quadruplex formation and a means to monitor interactions with other molecules. nih.gov

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy is a gas-phase technique used to obtain vibrational spectra of mass-selected ions. wikipedia.orgmpg.de This method involves the absorption of multiple infrared photons by an ion, leading to its fragmentation. wikipedia.org By tuning the wavelength of the infrared laser, a spectrum is generated that reflects the vibrational modes of the ion, providing detailed structural information. wikipedia.orgnih.gov

IRMPD spectroscopy, coupled with computational chemistry, has been effectively used to probe the structures of protonated guanine-containing mismatched base pairs in the gas phase. nih.gov By comparing the experimental IRMPD spectra with computed spectra for various possible structures, researchers can deduce the most likely conformation of the gas-phase ions. nih.gov This technique has been applied to study complexes of 9-ethylguanine (B105967) with other bases, revealing details about protonation sites and hydrogen bonding patterns. nih.gov The power of IRMPD lies in its sensitivity and its ability to analyze complex mixtures and unstable species that can only be prepared in the gas phase. wikipedia.orgnih.gov

Chromatographic Techniques for Guanine and Nucleotide Analysis

Chromatography is a fundamental separation technique widely used for the analysis of guanine and its related nucleotides in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the determination of guanine. sigmaaldrich.com It is particularly well-suited for analyzing polar and non-volatile compounds like nucleobases. Reverse-phase HPLC is a common mode, where a nonpolar stationary phase is used with a polar mobile phase. A highly sensitive assay for guanine has been developed using HPLC coupled with electrochemical detection (ECD), which can detect amounts in the picomole range. nih.govelsevierpure.com This method is applicable to the analysis of guanine in DNA and RNA after acid hydrolysis. nih.gov

Ion-pair reverse-phase HPLC has also been developed to resolve, identify, and quantify guanine nucleotides bound to proteins like Ras GTPase. nih.gov Furthermore, mixed-mode chromatography, which combines reverse-phase and ion-exchange mechanisms, allows for the efficient separation of guanine from other nucleobases with excellent peak shape and symmetry. helixchrom.com For more complex biological samples like urine, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) enables the direct analysis of guanine and its oxidized derivatives without extensive sample pretreatment. enghusen.dk

| Technique | Column Type | Detection Method | Application | Reference |

| HPLC | Reverse-phase C18 | Electrochemical Detection (ECD) | Guanine in DNA and RNA hydrolysates | nih.govelsevierpure.com |

| HPLC | Ion-pair, Reverse-phase C18 | UV | Guanine nucleotides bound to HRas protein | nih.gov |

| HPLC | Core-shell mixed-mode | UV, ELSD, LC/MS | Separation of nucleobases | helixchrom.com |

| HPLC | Low-temperature reverse-phase C18 | Tandem Mass Spectrometry (MS/MS) | Guanine and oxidized species in urine | enghusen.dk |

| HPLC | BIST B+ | Not specified | Deoxyguanosine, Guanine, and Guanosine (B1672433) | sielc.com |

Gas Chromatography (GC) is another technique used for the analysis of nucleobases, including guanine. sigmaaldrich.comnih.gov Due to the low volatility of nucleobases, a derivatization step is typically required before GC analysis. One such method involves precolumn derivatization with isobutyl chloroformate, followed by separation on a capillary column and detection by a flame ionization detector (FID). researchgate.net This approach has been successfully applied to quantify the nucleobases from hydrolyzed DNA from human blood and plant samples. researchgate.net GC coupled with mass spectrometry (GC-MS), particularly with electron capture detection, has been used for the sensitive measurement of guanine adducts in DNA. nih.gov

Electrochemical Methods for Guanine Detection and Oxidation Studies

Electrochemical methods offer a simple, rapid, and highly sensitive approach for the detection and study of guanine. rsc.orgacs.org These techniques are based on the electrochemical oxidation of guanine at the surface of an electrode.

The electrochemical oxidation of guanine is an irreversible, pH-dependent process that involves multiple steps. rsc.orgscispace.com Studies using various carbon electrodes, such as glassy carbon and pyrolytic graphite, have shown that the oxidation first proceeds via a two-electron, two-proton process to form 8-oxoguanine. scispace.comnih.gov This product can then be further oxidized. nih.gov

A variety of modified electrodes have been developed to enhance the sensitivity and selectivity of guanine detection. These include:

Nano-In–ceria modified glassy carbon paste electrode: This sensor demonstrates potent electro-oxidation behavior and allows for the simultaneous determination of guanine and adenine (B156593). rsc.org

Reduced graphene oxide decorated with AuPt nanoclusters: This platform provides a rapid and sensitive method for the simultaneous detection of guanine and adenine with low detection limits. nih.gov

Self-assembled copper(II)–thiophenyl-azo-imidazole complex monolayer modified gold electrode: This modified electrode exhibits excellent electrocatalytic activity towards the oxidation of both adenine and guanine, enabling their simultaneous detection in a mixture and in DNA samples. rsc.org

Cyclodextrin-modified poly(N-acetylaniline) on a carbon paste electrode: This sensor has been used to investigate the oxidation mechanism of guanine and adenine. rsc.org

These electrochemical sensors have been successfully applied to determine guanine and adenine in biological fluids and DNA samples. rsc.orgrsc.org Differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are often the techniques of choice, offering low detection limits, typically in the micromolar to nanomolar range. rsc.orgnih.govrsc.org

| Electrode Modification | Analytes Detected | Technique | Limit of Detection (Guanine) | Reference |

| In-doped ceria nanoparticles | Guanine, Adenine | Not specified | 1.19 x 10⁻⁸ M | rsc.org |

| AuPt nanoclusters on reduced graphene oxide | Guanine, Adenine | Square Wave Voltammetry (SWV) | 60 nM | nih.gov |

| Copper(II)–thiophenyl-azo-imidazole on gold | Guanine, Adenine | Differential Pulse Voltammetry (DPV) | 0.01 µM | rsc.org |

| Cyclodextrin-modified poly(N-acetylaniline) | Guanine, Adenine | Differential Pulse Voltammetry (DPV) | 0.05 µM | rsc.org |

| Graphite-based nanocomposite | Guanine, Adenine, Thymine (B56734), Cytosine | Square Wave Voltammetry (SWV) | 0.5 µg mL⁻¹ | acs.org |

Biophysical Methods for Studying G-Quadruplex Structures

G-quadruplexes (G4s) are four-stranded secondary structures formed by guanine-rich nucleic acid sequences. nih.gov A variety of biophysical methods are employed to detect, characterize, and study the biological relevance of these structures. encyclopedia.pubnih.gov

Immunochemical Approaches: High-affinity antibodies that specifically recognize G4 DNA have been developed. nih.gov These antibodies are used in techniques like immunostaining to visualize G4 structures within cells. nih.gov G4 ChIP-seq, which combines chromatin immunoprecipitation with next-generation sequencing, utilizes these antibodies to map the genome-wide locations of G4 structures in the chromatin of fixed cells. nih.govnih.gov While powerful, it is noted that antibody-based methods could potentially influence the formation of G-quadruplexes. nih.gov

Fluorogenic Probes: Small molecule fluorescent probes that selectively bind to G-quadruplexes and exhibit a change in their fluorescence properties are valuable tools for G4 visualization and tracking. nih.govrsc.org These probes are designed to have high affinity and selectivity for G4 structures over other nucleic acid forms. rsc.org Upon binding, these probes can show a significant enhancement in fluorescence emission, a "light-up" effect, which allows for the detection and imaging of G4s in vitro and in living cells. rsc.orgrsc.org Examples of scaffolds used for these probes include thiazole (B1198619) orange, pyridinium, carbazole, and indolyl-quinolinium moieties. nih.govrsc.orglumiprobe.com Some probes, like SiR-PyPDS, enable real-time detection of individual G4 structures at the single-molecule level in living cells. mdpi.com

| Probe Name/Class | Core Moiety | Application | Key Finding | Reference |

| Thiazole orange | Thiazole orange | G4 staining, fluorescence intercalator displacement assay | Becomes brightly fluorescent upon binding to G4 DNA. | rsc.orglumiprobe.com |

| NBTE | Not specified | G4 detection in live cells | Detected a higher percentage of G4 DNA in cancer cells compared to normal cells. | mdpi.com |

| SiR-PyPDS | Pyridostatin derivative | Single-molecule, real-time detection of G4s in living cells | G4 formation is cell-cycle-dependent. | mdpi.com |

| Indolyl-quinolinium based ligands | Indolyl-quinolinium | G4 stabilization and sensing | Induce the formation of parallel G4 structures and show fluorescence enhancement upon binding. | rsc.org |

| TOR-G4 | Thiazole orange derivative | Visualization of RNA G4s via fluorescence lifetime imaging (FLIM) | The fluorescence lifetime of the probe changes upon binding to nucleic acids, with the highest lifetime in the presence of G4s. | lumiprobe.com |

In Vivo Nuclear Magnetic Resonance (NMR): While most structural studies of G4s are conducted in vitro, in-cell NMR spectroscopy has emerged as a powerful technique to study these structures within a living cellular environment. mdpi.comspringernature.comresearchgate.net This method allows for the characterization of G-quadruplex structures and their interactions with ligands directly inside living cells, such as Xenopus laevis oocytes. mdpi.comspringernature.com The use of ¹⁹F-labeled probes in conjunction with ¹⁹F-detected in-cell NMR is a promising strategy to profile G-quadruplex-ligand interactions in the complex milieu of a cell. mdpi.com In-cell NMR has been crucial in providing unequivocal evidence for the existence of folded RNA G-quadruplexes in vivo. mdpi.com

Chemical Probing: Chemical probing techniques are used to map the formation of G-quadruplex structures within the genome of living cells. One such method utilizes potassium permanganate, a small molecule that can penetrate cell membranes and preferentially oxidize unpaired nucleotides in single-stranded DNA regions that often accompany G4 structures. nih.govnih.gov This permanganate-based methodology, when combined with high-throughput sequencing, provides a snapshot of DNA conformation across the entire genome in vivo. nih.gov Another approach, termed co-binding-mediated protein profiling (CMPP), uses cell-permeable G4-ligands functionalized with a photocrosslinking motif to identify G4-interacting proteins in their native chromatin environment. researchgate.net

Computational and Theoretical Studies of Guanine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations have been instrumental in elucidating the intrinsic properties of guanine (B1146940), offering a detailed picture of its electronic structure, reactivity, and the subtle energetic balances that govern its tautomeric forms.

Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been pivotal in characterizing the electronic structure of guanine. nih.govoup.com These studies have shown that the distribution of electrons within the purine (B94841) ring system is key to its chemical behavior. Full quantum mechanical studies, including those using Time-Dependent DFT (TD-DFT) and incorporating solvent effects through models like the Polarizable Continuum Model (PCM), have provided detailed descriptions of the processes initiated by UV light absorption. nih.govoup.com

The reactivity of guanine is a subject of intense computational study, particularly its susceptibility to damage by reactive oxygen species. DFT calculations have been used to model the molecular structure of guanine and predict its planarity. oup.com These theoretical approaches have also been used to study the substitution of guanine with analogues like 6-thioguanine (B1684491) in various DNA structures, revealing impacts on geometry and stability. nih.gov

Tautomeric Equilibria and Energetics

Guanine can exist in several tautomeric forms, and understanding their relative stabilities is crucial for comprehending its role in genetic information transfer. While the canonical keto-amino tautomer is predominant under physiological conditions, rare tautomers have been implicated in processes catalyzed by nucleic acid enzymes. buffalo.edu

Computational studies have been essential in exploring the tautomeric equilibria of guanine. oup.comoup.com Most quantum chemical calculations indicate that the energy differences between the lowest energy tautomers of guanine are small, with the precise values being highly sensitive to the level of theory used. oup.com A combination of NMR experiments and theoretical calculations has confirmed the remarkable stability of the canonical guanine tautomer. buffalo.edunih.gov DFT calculations have been employed to study the electronic effects of substituents on the stability of rare tautomers of guanine derivatives. buffalo.edu The relative energies of different tautomers have been calculated using methods like B3LYP/6-311++G(2df,2pd). buffalo.edu

The table below presents a summary of the relative energies for different guanine tautomers as determined by computational methods.

| Tautomer | Relative Energy (kJ/mol) | Computational Method |

| Canonical (keto-amino) | 0 | B3LYP/6-311++G(2df,2pd) |

| Rare Tautomers | > 33 | B3LYP/6-311++G(2df,2pd) |